(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid
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Overview
Description
(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid is a unique organic compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic framework provides a rigid structure, which can influence its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.1.0]heptan-7-ylidene)acetic acid typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This method leverages the release of cyclopropyl ring strain to drive the reaction forward. The reaction conditions often require careful control of temperature and the use of specific ligands to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as scaling up the use of transition metal catalysts in a controlled environment.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s rigid structure makes it useful in studying molecular interactions and enzyme mechanisms.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action for (Bicyclo[4.1.0]heptan-7-ylidene)acetic acid involves its interaction with molecular targets through its bicyclic structure. The rigid framework can influence binding affinity and specificity, making it a valuable compound in studying molecular pathways and interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the position and type of functional groups.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with an oxygen atom in the ring, used in different chemical reactions.
Uniqueness
(Bicyclo[410]heptan-7-ylidene)acetic acid is unique due to its specific bicyclic structure and the presence of an acetic acid functional group
Properties
CAS No. |
89879-28-7 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(7-bicyclo[4.1.0]heptanylidene)acetic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)5-8-6-3-1-2-4-7(6)8/h5-7H,1-4H2,(H,10,11) |
InChI Key |
DUMTUVNGGIFNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2=CC(=O)O |
Origin of Product |
United States |
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